
Prajmaline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
普拉吉马林是通过半合成路线从阿吉马林合成的 . 合成过程包括对阿吉马林进行丙基化以生成普拉吉马林。 反应条件通常包括在受控温度和压力下使用丙基化试剂和合适的溶剂 . 普拉吉马林的工业生产方法包括使用类似反应条件的大规模合成,确保最终产品的产率高且纯度高 .
化学反应分析
Metabolic Pathways and Biotransformation
Prajmaline undergoes hepatic metabolism to form two primary metabolites: 21-carboxythis compound and hydroxythis compound . These transformations involve enzymatic oxidation and hydroxylation processes, though specific cytochrome P450 isoforms responsible remain uncharacterized in available literature . Approximately 20% of the parent compound is excreted unchanged in urine, while the remaining 80% is metabolized .
Table 1: Key Pharmacokinetic Parameters
Parameter | Value |
---|---|
Oral Bioavailability | 80% |
Plasma Protein Binding | 60% |
Elimination Half-Life | 6 hours |
Volume of Distribution | 4–5 L/kg |
Urinary Excretion (Unchanged) | 20% |
Electrophysiological Interactions
This compound’s antiarrhythmic action arises from frequency-dependent blockade of cardiac sodium channels (Na<sub>v</sub>1.5) , inhibiting depolarization (EC<sub>50</sub> = 3 µM) . This use-dependent effect intensifies at normal heart rates (~1 Hz) due to reverse use dependence . Additionally, this compound modulates L-type calcium currents (I<sub>Ca,L</sub>):
-
Low concentrations (1–10 µM) : Increase I<sub>Ca,L</sub> by 20–30% at negative holding potentials, contributing to its positive inotropic effects .
-
High concentrations (>20 µM) : Suppress I<sub>Ca,L</sub>, particularly at depolarized potentials .
Table 2: Concentration-Dependent Effects on Ion Channels
Concentration | Sodium Channel Blockade | Calcium Current Modulation |
---|---|---|
1 µM | Partial (~30%) | Increased (+30%) |
10 µM | Significant (~75%) | Increased (+20%) |
20 µM | Near-complete | Decreased (-30%) |
Drug-Drug Interaction Dynamics
Concomitant use with beta-blockers or nifedipine may induce transient conduction defects due to synergistic sodium channel blockade . These pharmacodynamic interactions stem from additive electrophysiological effects rather than direct chemical reactivity.
Stability and Reactivity in Formulations
While no specific solid-state degradation pathways are reported for this compound, general principles from pharmaceutical studies suggest:
科学研究应用
普拉吉马林有几种科学研究应用:
化学: 普拉吉马林用作研究抗心律失常药物的合成和反应的模型化合物。
生物学: 它用于研究其对心脏细胞和组织的影响。
医学: 普拉吉马林正在研究其治疗心脏心律失常和其他心脏相关疾病的治疗潜力。
工业: 普拉吉马林用于制药行业开发抗心律失常药物.
作用机制
相似化合物的比较
普拉吉马林与其它的类似化合物相比具有独特性,因为它具有更高的生物利用度以及对心脏钠通道的特异性作用 . 类似的化合物包括:
阿吉马林: 普拉吉马林的母体化合物,用作抗心律失常药。
奎尼丁: 另一种 Ia 类抗心律失常药,具有类似的作用,但药代动力学不同。
普鲁卡因酰胺: 一种 Ia 类抗心律失常药,具有不同的化学结构,但具有相似的治疗效果.
属性
CAS 编号 |
35080-11-6 |
---|---|
分子式 |
C23H33N2O2+ |
分子量 |
369.5 g/mol |
IUPAC 名称 |
(1R,9R,10S,12R,13S,14R,16S,17R,18R)-13-ethyl-8-methyl-15-propyl-8-aza-15-azoniahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-triene-14,18-diol |
InChI |
InChI=1S/C23H33N2O2/c1-4-10-25-17-11-14(13(5-2)22(25)27)19-18(25)12-23(21(19)26)15-8-6-7-9-16(15)24(3)20(17)23/h6-9,13-14,17-22,26-27H,4-5,10-12H2,1-3H3/q+1/t13-,14-,17-,18-,19+,20-,21+,22+,23+,25?/m0/s1 |
InChI 键 |
UAUHEPXILIZYCU-GSPNQRMKSA-N |
SMILES |
CCC[N+]12C3CC(C(C1O)CC)C4C2CC5(C3N(C6=CC=CC=C65)C)C4O |
手性 SMILES |
CCC[N+]12[C@H]3C[C@@H]([C@@H]([C@H]1O)CC)[C@@H]4[C@@H]2C[C@@]5([C@H]3N(C6=CC=CC=C65)C)[C@@H]4O |
规范 SMILES |
CCC[N+]12C3CC(C(C1O)CC)C4C2CC5(C3N(C6=CC=CC=C65)C)C4O |
外观 |
Solid powder |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>3 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
Prajmalum |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。